3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro[5.5]undecane core with a 1,5-dioxaspiro ring and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the spiro[5.5]undecane core, followed by the introduction of the 1,5-dioxaspiro ring. The methoxyphenyl group is then attached through a series of condensation reactions. Specific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often used under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: A related compound with a similar spiro[5.5]undecane core but lacking the methoxyphenyl group.
1,3-Dioxane derivatives: Compounds with similar dioxane rings but different substituents.
Uniqueness
3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific combination of a spiro[5.5]undecane core, a 1,5-dioxaspiro ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2-methoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-14-8-4-3-7-13(14)18-11-12-15(19)22-17(23-16(12)20)9-5-2-6-10-17/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUVAZKNBYFCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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